molecular formula C18H25N5O B12450856 {4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile

{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile

Cat. No.: B12450856
M. Wt: 327.4 g/mol
InChI Key: NVYJIZVKGJYEEB-UHFFFAOYSA-N
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Description

2-{4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]PIPERAZIN-1-YL}ACETONITRILE is a complex organic compound with a molecular formula of C18H21N3O. It is characterized by the presence of a piperazine ring substituted with a phenyl group and an oxoethyl group, making it a significant molecule in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]PIPERAZIN-1-YL}ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-{4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]PIPERAZIN-1-YL}ACETONITRILE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]PIPERAZIN-1-YL}ACETONITRILE apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

2-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl]acetonitrile

InChI

InChI=1S/C18H25N5O/c19-6-7-20-8-10-21(11-9-20)16-18(24)23-14-12-22(13-15-23)17-4-2-1-3-5-17/h1-5H,7-16H2

InChI Key

NVYJIZVKGJYEEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)CC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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